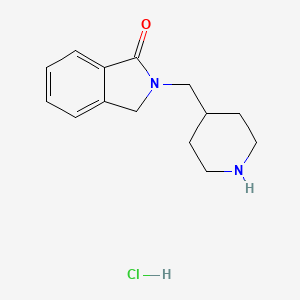

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride

Description

Properties

CAS No. |

614745-98-1 |

|---|---|

Molecular Formula |

C14H19ClN2O |

Molecular Weight |

266.76 g/mol |

IUPAC Name |

2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride |

InChI |

InChI=1S/C14H18N2O.ClH/c17-14-13-4-2-1-3-12(13)10-16(14)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H |

InChI Key |

TVTWEBDOYRDRDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CN2CC3=CC=CC=C3C2=O.Cl |

Origin of Product |

United States |

Preparation Methods

N-Alkylation and Intramolecular Cyclization

The most widely reported method involves N-alkylation of primary amines followed by intramolecular cyclization (Figure 1).

Step 1: Synthesis of Methyl 2-(Bromomethyl)benzoate

The reaction begins with the preparation of methyl 2-(bromomethyl)benzoate, a key alkylating agent. This intermediate is synthesized via bromination of methyl 2-methylbenzoate using $$ \text{N-bromosuccinimide (NBS)} $$ in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux in $$ \text{CCl}_4 $$.

Step 2: N-Alkylation of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine is alkylated with methyl 2-(bromomethyl)benzoate in a polar aprotic solvent (e.g., $$ \text{DMF} $$) using $$ \text{K}2\text{CO}3 $$ as a base. The reaction proceeds at 60–80°C for 12–24 hours, yielding the secondary amine intermediate:

$$

\text{PhCH}2\text{Br} + \text{H}2\text{N-CH}2\text{-Piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{PhCH}2\text{NH-CH}_2\text{-Piperidine} + \text{KBr}

$$

Step 3: Intramolecular Cyclization

The methyl ester undergoes base-mediated cyclization in a protic solvent (e.g., methanol/water) at elevated temperatures (80–100°C). This step forms the isoindolin-1-one ring via nucleophilic attack of the amine on the ester carbonyl, followed by dehydration:

$$

\text{Intermediate} \xrightarrow{\text{NaOH, MeOH/H}_2\text{O}} \text{2-(Piperidin-4-yl-methyl)isoindolin-1-one} + \text{MeOH}

$$

Step 4: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1–2 M in methanol or diethyl ether) at 0–5°C. Precipitation of the hydrochloride salt is achieved by solvent evaporation or antisolvent addition.

Alternative Route: Reductive Amination

A less common approach employs reductive amination to introduce the piperidine moiety (Figure 2).

Step 1: Synthesis of 2-Formylisoindolin-1-one

Isoindolin-1-one is formylated using $$ \text{POCl}_3/\text{DMF} $$ (Vilsmeier-Haack reaction) to yield 2-formylisoindolin-1-one.

Step 2: Reductive Amination with Piperidine

The aldehyde reacts with piperidin-4-ylmethanamine in the presence of $$ \text{NaBH}3\text{CN} $$ or $$ \text{NaBH(OAc)}3 $$ in $$ \text{CH}_3\text{OH} $$ at room temperature. This step forms the secondary amine, which is subsequently cyclized and converted to the hydrochloride salt as described above.

Optimization and Critical Parameters

Solvent and Base Selection

- N-Alkylation Efficiency : $$ \text{DMF} $$ outperforms $$ \text{THF} $$ or $$ \text{CH}_3\text{CN} $$ due to superior solubility of intermediates.

- Cyclization Yield : A 1:1 $$ \text{MeOH/H}_2\text{O} $$ mixture at pH 10–12 (adjusted with $$ \text{NaOH} $$) minimizes side reactions like ester hydrolysis.

Temperature Control

Salt Formation Purity

- Slow addition of $$ \text{HCl} $$ gas to a chilled $$ \text{Et}_2\text{O} $$ solution of the free base yields high-purity hydrochloride salt (mp 215–217°C).

Comparative Analysis of Methods

Mechanistic Insights

- N-Alkylation : Proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, with the amine nucleophile attacking the electrophilic benzyl bromide.

- Cyclization : Base deprotonates the amine, enabling intramolecular attack on the ester carbonyl to form a tetrahedral intermediate, which collapses to release methanol and yield the isoindolinone.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the piperidine nitrogen or the isoindolinone carbonyl group.

-

Reagents : Potassium permanganate (KMnO<sub>4</sub>), hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), or ozone (O<sub>3</sub>).

-

Products : Formation of N-oxides or ketones via cleavage of the piperidine ring. For example:

-

Conditions : Oxidation typically occurs in acidic aqueous media at 60–80°C.

Reduction Reactions

The carbonyl group of the isoindolinone core is reduced to a secondary alcohol.

-

Reagents : Lithium aluminum hydride (LiAlH<sub>4</sub>), sodium borohydride (NaBH<sub>4</sub>).

-

Products :

-

Conditions : Reactions require anhydrous tetrahydrofuran (THF) or diethyl ether under reflux.

Nucleophilic Substitution

The piperidine nitrogen participates in nucleophilic substitution reactions.

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).

-

Products :

-

Conditions : Reactions proceed in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

Condensation Reactions

The secondary amine in the isoindolinone ring reacts with aldehydes or ketones.

-

Reagents : Benzaldehyde, acetone.

-

Products : Formation of Schiff bases or enamines:

-

Conditions : Catalyzed by acetic acid or p-toluenesulfonic acid (PTSA) under reflux.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases.

Comparative Reactivity Table

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub> | 60–80°C, H<sub>2</sub>SO<sub>4</sub> | N-Oxide derivatives |

| Reduction | LiAlH<sub>4</sub> | THF, reflux | Isoindolin-1-ol derivatives |

| Nucleophilic Substitution | CH<sub>3</sub>I | DMF, 25°C | N-Alkylated derivatives |

| Condensation | Benzaldehyde, PTSA | Ethanol, reflux | Schiff bases |

Reaction Mechanisms

-

Nucleophilic Substitution : The piperidine nitrogen attacks electrophilic alkyl halides via an S<sub>N</sub>2 mechanism.

-

Schiff Base Formation : The secondary amine reacts with aldehydes through a nucleophilic addition-elimination pathway.

Stability Under Reactive Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Strong acids (HCl, H<sub>2</sub>SO<sub>4</sub>) | Stable | None observed |

| Strong bases (NaOH) | Decomposes | Free base + Cl<sup>−</sup> |

| UV light | Sensitive | Radical byproducts |

Scientific Research Applications

Scientific Research Applications

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride is used across various scientific domains:

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is explored for potential therapeutic effects, particularly in antimicrobial and anticancer research. Studies suggest it can interact with molecular targets within cells, modulating biological pathways. Its mechanism of action may involve the inhibition or modulation of certain enzymes or receptors, though the specific mechanisms are still under investigation.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Chemical Reactions

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride can undergo several chemical reactions:

- Oxidation It can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert it into different reduced forms. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

- Substitution The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

The products of these reactions depend on the specific reagents and conditions used.

Potential Biological Activities

Studies on the interactions of 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride with biological systems suggest it may inhibit certain enzymes and receptors, leading to biological effects. Further research is needed to identify the specific pathways and targets involved in its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared to structurally related derivatives, focusing on substitutions, core modifications, and pharmacological implications.

Fluorinated Derivatives

a) 5-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one Hydrochloride (CAS 359629-72-4)

- Structure : Fluorine at the 5-position of the isoindolin-1-one core.

- Molecular Formula : C₁₄H₁₈ClFN₂O

- Molecular Weight : 284.76 g/mol

- Impact : Fluorination enhances metabolic stability and bioavailability by reducing oxidative metabolism. This analog is commonly used in kinase inhibitor development .

b) 4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one Hydrochloride (CAS 359629-33-7)

- Structure : Fluorine at the 4-position instead of 3.

- Molecular Formula : C₁₄H₁₈ClFN₂O

- Molecular Weight : 284.76 g/mol

- Impact : Positional isomerism affects electronic distribution and binding affinity. The 4-fluoro derivative may exhibit distinct selectivity in receptor interactions compared to the 5-fluoro analog .

Core-Modified Derivatives

a) (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione Hydrochloride (CAS 886588-61-0)

- Structure : Isoindoline-1,3-dione core with piperidin-3-yl substitution and R-configuration.

- Molecular Formula : C₁₃H₁₅ClN₂O₂

- Molecular Weight : 266.73 g/mol

- The stereochemistry (R-configuration) influences chiral recognition in enzyme binding .

b) 3-(Piperidin-4-yl)indolin-2-one Hydrochloride (CAS 79098-85-4)

- Structure : Indolin-2-one core substituted with piperidin-4-yl at the 3-position.

- Molecular Formula : C₁₃H₁₇ClN₂O

- Molecular Weight : 252.74 g/mol

- Impact: The indolin-2-one core introduces a non-planar structure, altering binding kinetics compared to isoindolin-1-one derivatives. This compound is explored in dopamine receptor modulation .

Substituent-Variant Derivatives

a) 5-(Aminomethyl)isoindolin-1-one Hydrochloride (CAS 40314-06-5)

- Structure: Aminomethyl group at the 5-position.

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : 198.65 g/mol

- Impact : The primary amine enhances basicity, facilitating salt bridge formation in target proteins. This derivative is utilized in protease inhibitor design .

b) 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one (CAS 2368849-95-8)

- Structure : Hydroxymethyl and trifluoromethyl groups at the 6- and 4-positions.

- Molecular Formula : C₁₁H₉F₃N₂O₂

- Molecular Weight : 258.19 g/mol

- Impact : The trifluoromethyl group improves lipophilicity and membrane permeability, while the hydroxymethyl group offers a site for further functionalization .

Comparative Data Table

Biological Activity

2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

- Molecular Formula : C14H18ClN2O

- Molecular Weight : Approximately 266.76 g/mol

- Hydrochloride Form : Enhances solubility and stability in biological systems

The compound features a piperidine moiety attached to an isoindolinone core, which is known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may:

- Modulate Enzyme Activity : It potentially inhibits or modulates certain enzymes involved in critical biochemical pathways.

- Influence Receptor Binding : The piperidine ring enhances binding affinity to various receptors, influencing cell signaling and metabolic processes .

Anticancer Properties

Research indicates that 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Moderate inhibition |

| MCF7 (Breast Cancer) | 3.2 | Significant inhibition |

| HeLa (Cervical Cancer) | 4.5 | Moderate inhibition |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It has shown efficacy against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These results indicate that 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride could be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- Study on Anticancer Effects :

-

Antimicrobial Screening :

- Another study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of isoindolinone, including this compound. It was found to be effective against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.